2-Cyclopentylpropanal
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Overview
Description
2-Cyclopentylpropanal is an organic compound with the molecular formula C8H14O It is a member of the cycloalkane family, characterized by a cyclopentane ring attached to a propanal group
Mechanism of Action
, is also known as cyclopentaneacetaldehyde, α-methyl . Here’s a breakdown of the requested aspects:
Keep in mind that due to limited available data, some details remain speculative. Researchers continue to explore 2-Cyclopentylpropanal’s mechanisms and applications. If more information becomes available, we can refine our understanding further . 🌟
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Cyclopentylpropanal are not well-studied. As an aldehyde, it may participate in various biochemical reactions. Aldehydes are known to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As an aldehyde, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclopentylpropanal can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with propanal under controlled conditions. This Grignard reaction yields this compound as the primary product. Another method involves the hydrogenation of 2-Cyclopentylpropanoic acid, followed by oxidation to form the aldehyde group.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of cyclopentylpropanoic acid. This process typically involves the use of a palladium or platinum catalyst under high pressure and temperature conditions to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 2-Cyclopentylpropanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 2-Cyclopentylpropanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: 2-Cyclopentylpropanoic acid.
Reduction: 2-Cyclopentylpropanol.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
2-Cyclopentylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its derivatives may have therapeutic properties.
Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Comparison with Similar Compounds
Cyclopentylmethanol: Similar in structure but with a hydroxyl group instead of an aldehyde group.
Cyclopentylpropanoic acid: The oxidized form of 2-Cyclopentylpropanal.
Cyclopentylamine: Contains an amine group instead of an aldehyde group.
Uniqueness: this compound is unique due to its combination of a cyclopentane ring and an aldehyde group. This structure imparts distinct chemical reactivity and potential applications that are not shared by its analogs. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
2-cyclopentylpropanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(6-9)8-4-2-3-5-8/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOCJHKBZXOCAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90112-23-5 |
Source
|
Record name | 2-cyclopentylpropanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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